Methyl 3-hydroxy-4-methylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of closely related compounds such as methyl 4-hydroxybenzoate and its derivatives has been thoroughly studied, providing a foundation for understanding the synthetic approaches applicable to methyl 3-hydroxy-4-methylbenzoate. For instance, the synthesis of methyl 2-hydroxy-4-methoxy-6-phenylbenzoate through a series of reactions involving diazomethane and subsequent treatment with SOCl2 highlights the complexity and creativity in synthesizing such compounds (Howarth & Harris, 1968).
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 4-hydroxybenzoate, has been elucidated through single crystal X-ray diffraction, revealing a 3D framework formed via extensive intermolecular hydrogen bonding. Computational analyses using methods like Hartree Fock (HF) and Density Functional Theory (DFT) further provide insights into the electronic structure, highlighting the importance of understanding the molecular determinants that underlie the compound's properties (Sharfalddin et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of methyl 3-hydroxy-4-methylbenzoate can be inferred from studies on similar compounds. The electrochemical behavior of 3,4-dihydroxybenzoic acid, for instance, provides valuable insights into the types of reactions these compounds can undergo, including their potential for forming new compounds through electro-decarboxylation reactions (Moghaddam et al., 2006).
Physical Properties Analysis
The physical properties of methyl 3-hydroxy-4-methylbenzoate, such as melting points and crystal structure, can be closely related to those of its analogs, which have been extensively studied. Polymorphism, a characteristic observed in methyl 4-hydroxybenzoate, reveals the compound's ability to exist in multiple forms, each with unique physical properties (Gelbrich et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents and conditions, can be deduced from the behavior of structurally similar compounds. For example, the enzymatic conversion of 4-hydroxybenzoate to its CoA thioester in anaerobic degradation pathways indicates the versatility of hydroxybenzoates in biochemical reactions, suggesting potential reactivity patterns for methyl 3-hydroxy-4-methylbenzoate (Biegert et al., 1993).
Scientific Research Applications
Fluorogenic Chemosensor
A fluorogenic chemosensor, methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate 1, demonstrates high selectivity and sensitivity towards Al3+, with potential applications in bio-imaging and detection of Al3+ in living cells (Ye et al., 2014).
Antimicrobial Properties
Methyl 4-hydroxybenzoate, commonly known as methyl paraben, exhibits antimicrobial properties due to its 3D framework and extensive hydrogen bonding. It's used in cosmetics, personal-care products, and food preservatives (Sharfalddin et al., 2020).
Ionization Products
The ionization of 2-hydroxymethylbenzoate and 3- and 4-hydroxybenzoate produces stable radical cations and phenoxyl radicals, which has implications for understanding the behavior of these compounds under various conditions (Brede et al., 2004).
Synthesis of Dioxanylphthalide
The condensation of 3-hydroxy-4-methylbenzoic acid with formaldehyde and hydrochloric acid yields 6-hydroxymethyl-1,3-benzodioxane-8-methyl-5-carboxylic acid, a dioxanylphthalide (Charlesworth et al., 1953).
Synthesis of Benzofuran Derivative
Electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone leads to the synthesis of a new benzofuran derivative, demonstrating potential in organic synthesis (Moghaddam et al., 2006).
Metabolism in Pseudomonas Species
The 4-hydroxybenzoate-CoA ligase plays a key role in the anaerobic metabolism of phenolic compounds, facilitating the degradation of phenol and p-cresol in denitrifying Pseudomonas species (Biegert et al., 1993).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 3-hydroxy-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSINTLJUNXLLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-4-methylbenzoate | |
CAS RN |
3556-86-3 | |
Record name | methyl 3-hydroxy-4-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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